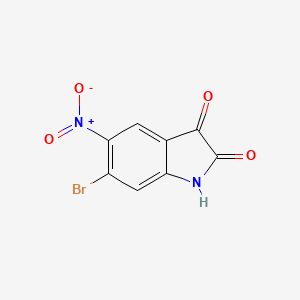

6-bromo-5-nitro-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQRWHLIXOADMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648126 | |

| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-68-5 | |

| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-bromo-5-nitro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-5-nitro-1H-indole-2,3-dione, a halogenated and nitrated derivative of isatin, belongs to a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties, probable synthetic routes, and potential biological activities. This analysis is based on the well-documented characteristics of structurally related substituted isatins. Isatin and its derivatives are known to exhibit a wide range of biological effects, including potent anticancer and cytotoxic activities. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of novel isatin analogs.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₃BrN₂O₄ | |

| Molecular Weight | 271.03 g/mol | |

| CAS Number | 337463-68-0 | [1] |

| Predicted LogP | 1.95 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 0 |

Synthesis and Spectroscopic Analysis

A definitive, published synthetic protocol for this compound has not been identified. However, based on established methods for the synthesis of halogenated and nitrated isatins, a plausible synthetic route can be proposed. The two primary approaches would be the nitration of 6-bromoisatin or the bromination of 5-nitroisatin.

Proposed Synthetic Pathway

A likely synthetic approach would involve the nitration of 6-bromoisatin. This is often achieved using a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing nature of the bromine atom and the carbonyl groups of the isatin core will direct the nitration to the 5- and 7-positions. Careful control of reaction conditions would be necessary to favor the formation of the 5-nitro isomer.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 4- and 7-positions of the indole ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the nitro, bromo, and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons at positions 2 and 3 would appear at the most downfield chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the dione moiety (typically in the range of 1700-1750 cm⁻¹). Additionally, characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹) and C-NO₂ stretching (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹) would be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.03 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Potential Biological Activity and Mechanism of Action

The isatin scaffold is a well-established pharmacophore with a diverse range of biological activities, most notably anticancer properties. The introduction of halogen and nitro substituents on the isatin ring is a common strategy to enhance this activity.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated that substituted isatins exhibit significant cytotoxicity against a variety of cancer cell lines.[2][3][4][5] Halogenation, particularly at the 5- and 6-positions, has been shown to increase cytotoxic potency.[6] Similarly, the presence of a nitro group, especially at the 5-position, is associated with enhanced anticancer activity.[7][8]

Therefore, it is highly probable that this compound possesses potent cytotoxic and anticancer properties. Its activity is likely to be mediated through the induction of apoptosis, a common mechanism for isatin derivatives.

Postulated Mechanism of Action: Induction of Apoptosis

Isatin derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and production of reactive oxygen species (ROS).[4][6] The presence of electron-withdrawing groups like bromo and nitro on the aromatic ring can enhance these effects.

Caption: Postulated apoptotic pathway induced by this compound.

Experimental Protocols for Further Investigation

To validate the predicted properties and biological activities of this compound, the following experimental protocols are recommended.

General Synthesis of Substituted Isatins

The Sandmeyer reaction is a versatile method for the synthesis of various substituted isatins.[2] A general procedure is as follows:

-

Diazotization: The corresponding substituted aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.

-

Cyclization: The intermediate is then heated in concentrated sulfuric acid to induce cyclization and form the desired isatin derivative.

-

Purification: The crude product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Conclusion

This compound is a promising, yet understudied, molecule within the pharmacologically significant isatin family. Based on the extensive research on related substituted isatins, it is predicted to possess potent anticancer properties, likely mediated through the induction of apoptosis. This technical guide provides a foundational understanding of its chemical characteristics and biological potential, offering a roadmap for future experimental validation. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full therapeutic potential in drug discovery and development.

References

- 1. This compound | CAS#:337463-68-0 | Chemsrc [chemsrc.com]

- 2. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 7. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-bromo-5-nitro-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis in published literature, this guide outlines a robust two-step approach commencing with the synthesis of the key intermediate, 6-bromoisatin, followed by its regioselective nitration.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of 6-bromoisatin from 3-bromoaniline via a Sandmeyer-type reaction. The second, and final, step is the electrophilic nitration of 6-bromoisatin to introduce a nitro group at the C5 position of the indole ring.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromoisatin

This procedure follows a well-established Sandmeyer isatin synthesis protocol.

2.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(3-bromophenyl)-2-hydroxyiminoacetamide | 243.05 | 55 g | 0.2272 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 275 mL | - |

| Ice Water | - | q.s. | - |

2.1.2. Procedure

-

To 275 mL of concentrated sulfuric acid, carefully add 55 g (0.2272 mol) of N-(3-bromophenyl)-2-hydroxyiminoacetamide while maintaining the temperature at 50°C.

-

After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain it for 3 hours.

-

Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing ice water. A yellow precipitate will form.

-

Collect the precipitate by filtration and wash it with cold water.

-

Dry the collected solid to obtain 6-bromoisatin as a yellow solid.[1][2]

2.1.3. Expected Yield

The reported yield for this reaction is approximately 98%.[1][2]

Step 2: Nitration of 6-Bromoisatin to Yield this compound

The following is a proposed experimental protocol for the nitration of 6-bromoisatin. This protocol is based on the general procedures for the nitration of isatin, taking into account the directing effects of the substituents on the aromatic ring. The bromine at C6 is an ortho, para-director, and the deactivating carbonyl groups at C2 and C3 direct meta. Therefore, the incoming electrophile (NO₂⁺) is expected to be directed to the C5 position.

2.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles |

| 6-Bromoisatin | 226.03 | 10 g | 0.0442 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (HNO₃, 70%) | 63.01 | 3.5 mL | ~0.055 |

| Ice Water | - | q.s. | - |

2.2.2. Proposed Procedure

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 g (0.0442 mol) of 6-bromoisatin to 50 mL of concentrated sulfuric acid. Stir the mixture until the 6-bromoisatin is completely dissolved.

-

Cool the mixture to 0-5°C using the ice bath.

-

Slowly add a pre-cooled mixture of 3.5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Allow the ice to melt, and collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 6-Bromoisatin

| Compound | Role | Molar Mass ( g/mol ) | Amount | Moles |

| N-(3-bromophenyl)-2-hydroxyiminoacetamide | Starting Material | 243.05 | 55 g | 0.2272 |

| 6-Bromoisatin | Product | 226.03 | ~50 g | ~0.221 |

Table 2: Proposed Reactants for the Nitration of 6-Bromoisatin

| Compound | Role | Molar Mass ( g/mol ) | Amount | Moles |

| 6-Bromoisatin | Starting Material | 226.03 | 10 g | 0.0442 |

| Nitric Acid (70%) | Reagent | 63.01 | 3.5 mL | ~0.055 |

| This compound | Product | 270.03 | - | - |

Experimental Workflow and Logic

The logical flow of the synthesis and subsequent purification is outlined below.

Figure 2: General experimental workflow for each synthetic step.

References

An In-depth Technical Guide to the Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for producing 6-bromo-5-nitro-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development. The primary focus is on the selection of appropriate starting materials and a comprehensive examination of the well-established Sandmeyer isatin synthesis, which is the most logical and efficient route to this target compound.

Recommended Starting Material: 4-bromo-3-nitroaniline

The synthesis of this compound is most effectively initiated from 4-bromo-3-nitroaniline . This commercially available substituted aniline possesses the requisite bromine and nitro functional groups in the correct orientation on the benzene ring to yield the desired substitution pattern in the final isatin product. The bromine atom at the 4-position and the nitro group at the 3-position of the aniline will correspond to the 6-bromo and 5-nitro substituents in the resulting 1H-indole-2,3-dione.

| Starting Material | Chemical Structure | Rationale for Selection |

| 4-bromo-3-nitroaniline |  | The arrangement of the bromo and nitro substituents directly corresponds to the desired 6- and 5-positions in the final isatin product via the Sandmeyer synthesis. It is a commercially available and stable starting material. |

Synthetic Pathway: The Sandmeyer Isatin Synthesis

The Sandmeyer isatin synthesis is a classical and reliable method for the preparation of isatins from anilines.[1][2][3][4] The synthesis proceeds in two key stages:

-

Formation of the Isonitrosoacetanilide Intermediate: The substituted aniline (4-bromo-3-nitroaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This reaction forms the corresponding N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide).

-

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, which induces an intramolecular electrophilic substitution to yield the final this compound.[3][5]

The overall reaction scheme is depicted below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from general procedures for the Sandmeyer isatin synthesis.[5] Researchers should optimize these conditions for the specific substrate, 4-bromo-3-nitroaniline.

Synthesis of N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |

| 4-bromo-3-nitroaniline | 217.02 | 100 | 21.70 | - |

| Chloral hydrate | 165.40 | 110 | 18.19 | - |

| Hydroxylamine hydrochloride | 69.49 | 310 | 21.54 | - |

| Sodium sulfate decahydrate | 322.20 | - | 125 | - |

| Concentrated Hydrochloric Acid | 36.46 | - | - | 10 |

| Water | 18.02 | - | - | 500 |

Procedure:

-

A solution of chloral hydrate (18.19 g, 110 mmol) and sodium sulfate decahydrate (125 g) in water (250 mL) is prepared in a 1 L flask and gently warmed to dissolve the solids.

-

In a separate beaker, 4-bromo-3-nitroaniline (21.70 g, 100 mmol) is dissolved in water (100 mL) and concentrated hydrochloric acid (10 mL) with warming.

-

A solution of hydroxylamine hydrochloride (21.54 g, 310 mmol) in water (150 mL) is prepared.

-

The three solutions are combined in the 1 L flask. A thick white suspension is expected to form.

-

The mixture is heated to 80-100 °C for 1-2 hours. The formation of a paste-like solid may be observed.

-

The reaction mixture is then cooled to approximately 80 °C and the solid product is collected by filtration.

-

The crude product is washed with water and dried to yield N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |

| N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide | 289.04 | 50 | 14.45 | - |

| Concentrated Sulfuric Acid | 98.08 | - | - | 100 |

| Crushed Ice | - | - | - | ~1 kg |

Procedure:

-

Concentrated sulfuric acid (100 mL) is heated to 60 °C in a flask with mechanical stirring.

-

The N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide (14.45 g, 50 mmol) is added portion-wise to the sulfuric acid, maintaining the temperature between 60-65 °C.

-

After the addition is complete, the mixture is heated to 80 °C for a short period and then cooled to 70 °C.

-

The reaction mixture is carefully poured onto crushed ice (~1 kg).

-

After standing for 1 hour, the resulting precipitate (the crude isatin product) is collected by filtration.

-

The solid is washed thoroughly with water and dried to afford this compound as a solid. Further purification can be achieved by recrystallization from an appropriate solvent such as acetic acid or ethanol.

Logical Relationships in the Synthetic Pathway

The Sandmeyer isatin synthesis is a well-defined process with clear logical dependencies between the reactants and intermediates.

Caption: Logical dependencies of reactants and intermediates.

Conclusion

The synthesis of this compound is readily achievable through the Sandmeyer isatin synthesis, with 4-bromo-3-nitroaniline serving as the ideal starting material. The provided experimental protocols, adapted from established procedures, offer a solid foundation for the laboratory preparation of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction conditions may require optimization to achieve the best possible yield and purity. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

- 1. biomedres.us [biomedres.us]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Formation of 6-bromo-5-nitro-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of 6-bromo-5-nitro-1H-indole-2,3-dione, a substituted isatin with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental literature for this specific compound, this document outlines the most probable synthetic route, the Sandmeyer isatin synthesis, based on well-established chemical principles and analogous transformations.

Core Synthesis Pathway: The Sandmeyer Isatin Synthesis

The formation of this compound is best achieved through the Sandmeyer isatin synthesis, a robust and widely used method for the preparation of isatins and their derivatives. This two-step process begins with the synthesis of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed intramolecular cyclization to yield the desired isatin.

The logical starting material for the synthesis of this compound is 4-bromo-3-nitroaniline. The electron-withdrawing nature of the nitro and bromo groups on the aniline ring makes it a suitable substrate for this reaction.

Step 1: Formation of the Isonitrosoacetanilide Intermediate

The initial step involves the reaction of 4-bromo-3-nitroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This reaction proceeds via an electrophilic substitution mechanism to form the key intermediate, N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide.

Step 2: Acid-Catalyzed Cyclization

The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered pyrrole ring of the isatin core. Subsequent hydrolysis yields the final product, this compound.

Visualizing the Formation Mechanism

The following diagram illustrates the step-by-step mechanism of the Sandmeyer isatin synthesis for the formation of this compound.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

Part A: Synthesis of N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide

-

Reaction Setup: In a well-ventilated fume hood, a solution of chloral hydrate (1.1 eq.) and anhydrous sodium sulfate (approx. 10 eq.) in water is prepared in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser. The mixture is gently warmed to ensure dissolution.

-

Addition of Aniline: A solution of 4-bromo-3-nitroaniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid is prepared and added to the reaction flask.

-

Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride (3.0 eq.) in water is then added to the reaction mixture.

-

Reaction: The resulting suspension is heated to 80-100°C with vigorous stirring for approximately 2-3 hours. The formation of a solid precipitate indicates the progress of the reaction.

-

Isolation and Purification: The reaction mixture is cooled, and the solid product is collected by vacuum filtration. The crude product is washed thoroughly with cold water to remove any unreacted starting materials and salts. The product is then dried under vacuum.

Part B: Synthesis of this compound

-

Reaction Setup: Concentrated sulfuric acid is placed in a round-bottom flask equipped with a mechanical stirrer and a thermometer, and the acid is warmed to approximately 50°C.

-

Addition of Intermediate: The dried N-(4-bromo-3-nitrophenyl)-2-(hydroxyimino)acetamide from Part A is added portion-wise to the sulfuric acid, ensuring the temperature is maintained between 60-70°C. Cooling may be necessary to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to 80°C for a short period (e.g., 10-15 minutes) to ensure complete cyclization.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice with stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.

Data Presentation

Quantitative data for this compound is not extensively reported. The following table summarizes the available and theoretical data for the target compound and its likely precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 4-Bromo-3-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 128-132 | Data available in chemical databases. |

| This compound | C₈H₃BrN₂O₄ | 271.03 | Not Reported | Not Reported |

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is most logically achieved through the well-established Sandmeyer isatin synthesis, utilizing 4-bromo-3-nitroaniline as the key starting material. The reaction proceeds through an isonitrosoacetanilide intermediate, which undergoes an acid-catalyzed intramolecular cyclization. While specific experimental data for this compound is scarce, the provided mechanistic insights and representative protocols offer a solid foundation for its synthesis and further investigation by researchers in the field. Further experimental work is required to determine the optimal reaction conditions, yields, and full characterization of this promising heterocyclic compound.

Potential Biological Activity of 6-bromo-5-nitro-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel synthetic compound, 6-bromo-5-nitro-1H-indole-2,3-dione. While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document extrapolates its potential therapeutic applications based on established structure-activity relationships of closely related isatin derivatives. The isatin scaffold is a well-known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide synthesizes existing data on 5-nitroisatin and 6-bromoisatin analogs to forecast the pharmacological profile of this compound. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and drug discovery efforts.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to the diverse pharmacological properties of its derivatives. The isatin core can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. Substitutions on the aromatic ring, particularly with electron-withdrawing groups like nitro and halogen moieties, have been shown to significantly influence the therapeutic potential of these compounds.

This guide focuses on the potential of this compound, a novel isatin derivative. The presence of both a bromine atom at the 6-position and a nitro group at the 5-position is anticipated to confer unique biological activities. This prediction is based on the known effects of these substituents in other isatin analogs. For instance, 5-nitroisatin derivatives have been reported to possess potent anticancer and antimicrobial properties. Similarly, brominated isatins have demonstrated significant biological effects, including anticancer and enzyme inhibitory activities. Therefore, the combination of these two functional groups on the isatin scaffold presents an intriguing candidate for drug development.

Predicted Biological Activities

Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit the following activities:

Anticancer Activity

The isatin scaffold is a key component of several approved anticancer drugs, such as Sunitinib. The introduction of a nitro group at the 5-position of the isatin ring has been shown to enhance cytotoxic activity against various cancer cell lines. Furthermore, halogenation, including bromination, can also contribute to the anticancer potential of isatin derivatives. It is hypothesized that this compound could exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Antimicrobial Activity

Isatin derivatives have been extensively investigated for their antimicrobial properties. The nitro group is a well-known pharmacophore in antimicrobial agents, and its presence in 5-nitroisatin derivatives has been correlated with significant activity against a range of bacteria and fungi. The bromine substituent may further enhance this activity. The predicted mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Enzyme Inhibition

Isatins are known to be effective inhibitors of various enzymes, including caspases, kinases, and proteases. The specific substitution pattern of this compound may confer selectivity towards certain enzyme targets. For instance, isatin derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.

Quantitative Data from Related Compounds

To provide a comparative context for the potential activity of this compound, the following tables summarize the reported biological data for key 5-nitroisatin and 6-bromoisatin derivatives.

Table 1: Anticancer Activity of Selected Isatin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitroisatin derivative | Breast (MCF-7) | Varies | [1] |

| 6-Bromoisatin | Colon (HT29) | 223 | [2] |

| Sunitinib (isatin derivative) | Multiple | Varies | [2] |

Table 2: Antimicrobial Activity of Selected Isatin Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Nitroisatin-thiosemicarbazone | Leishmania | 0.44 - 32.38 | [3] |

| 5-Bromoisatin derivative | Staphylococcus aureus | Varies | [4] |

| 5-Bromoisatin derivative | Escherichia coli | Varies | [4] |

Table 3: Enzyme Inhibition by Selected Isatin Derivatives

| Compound | Enzyme | IC50 / Ki (nM) | Reference |

| Isatin analog | Caspase-3 | 3.1 | [5] |

| Isatin analog | Carboxylesterases | nM range | [6] |

| Isatin derivative | Glycogen synthase kinase-3β (GSK-3β) | Varies | [7] |

Experimental Protocols

The following section details the methodologies for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Modified Sandmeyer Synthesis

A plausible synthetic route to this compound is the Sandmeyer isatin synthesis.[8][9][10][11][12]

Step 1: Synthesis of 4-bromo-3-nitroaniline This starting material can be prepared from commercially available precursors through standard aromatic substitution reactions.

Step 2: Synthesis of 2-(hydroxyimino)-N-(4-bromo-3-nitrophenyl)acetamide

-

In a round-bottom flask, dissolve 4-bromo-3-nitroaniline in a suitable solvent (e.g., aqueous HCl).

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with cold water and dry under vacuum.

Step 3: Cyclization to this compound

-

Carefully add the dried 2-(hydroxyimino)-N-(4-bromo-3-nitrophenyl)acetamide to concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C).

-

Stir the mixture until the cyclization is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water until neutral, and dry.

-

Purify the crude product by recrystallization or column chromatography.

References

- 1. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. synarchive.com [synarchive.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. biomedres.us [biomedres.us]

- 11. journals.irapa.org [journals.irapa.org]

- 12. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

structural analogs of 6-bromo-5-nitro-1H-indole-2,3-dione

An In-depth Technical Guide on the Structural Analogs of 6-Bromo-5-nitro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] The isatin core can be readily functionalized at various positions, allowing for the generation of a vast library of compounds with a wide range of biological properties, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[1][3][4] The introduction of specific substituents on the isatin ring can significantly modulate its biological profile. Halogen atoms, such as bromine, and electron-withdrawing groups, like the nitro group, are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

This technical guide focuses on the structural analogs of a specific, yet largely unexplored, isatin derivative: This compound . The presence of both a bromine atom at the C6 position and a nitro group at the C5 position suggests a unique electronic and steric profile that could lead to novel biological activities. This document provides a comprehensive overview of the hypothesized structural analogs of this core, including potential synthetic pathways, predicted biological activities based on structure-activity relationship (SAR) studies of related compounds, and detailed experimental protocols adapted from the existing literature.

The Core Scaffold: this compound

The foundational structure for the analogs discussed herein is this compound.

Rationale for Analog Development: The design of structural analogs of this core is based on established principles of medicinal chemistry, focusing on modifications at key positions to explore and optimize biological activity:

-

N-1 Position: The acidic proton of the indole nitrogen can be readily substituted with a variety of alkyl, aryl, and acyl groups. This modification can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall steric bulk, which can in turn affect its interaction with biological targets.

-

C-3 Position: The C3-keto group is highly reactive and serves as a key handle for derivatization. Common modifications include the formation of Schiff bases, hydrazones, and spirocyclic systems. These modifications can introduce new pharmacophoric features and significantly alter the molecule's biological activity.

-

Aromatic Ring System: While this guide focuses on analogs derived from the 6-bromo-5-nitro core, further modifications to the aromatic ring, such as the introduction of additional substituents or replacement of the benzene ring with other heterocyclic systems, represent another avenue for analog development.

Potential Synthetic Pathways for Analogs

The synthesis of the parent scaffold, this compound, is anticipated to follow established methods for isatin synthesis, such as the Sandmeyer or Stolle methodologies, starting from an appropriately substituted aniline. Once the core is obtained, a variety of analogs can be generated.

Figure 1. General synthetic workflow for generating analogs of this compound.

Predicted Biological Activities and Structure-Activity Relationship (SAR)

While no specific biological data for analogs of this compound has been reported, the known activities of other substituted isatins allow for informed predictions.

Anticipated Biological Activities:

-

Anticancer Activity: Isatin derivatives are well-known for their potent anticancer properties, often acting through the inhibition of kinases or by inducing apoptosis. The presence of a halogen and a nitro group on the aromatic ring has been shown in some cases to enhance cytotoxic activity.[5][6]

-

Antimicrobial Activity: Bromo- and nitro-substituted isatins have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] The combination of these two groups on the 6-bromo-5-nitroisatin core may lead to compounds with potent antimicrobial properties.

Hypothesized Structure-Activity Relationships:

-

N-Substitution: The introduction of small alkyl or benzyl groups at the N-1 position may enhance lipophilicity and improve cell permeability, potentially increasing anticancer and antimicrobial efficacy.[7]

-

C-3 Derivatization: The formation of Schiff bases at the C-3 position with various aromatic amines can introduce additional binding motifs, which may lead to enhanced interactions with biological targets. The nature of the substituent on the aromatic amine will likely play a crucial role in determining the activity.

Data Presentation: Potential Structural Analogs and Their Predicted Activities

The following tables summarize hypothetical and their predicted biological activities based on the SAR of related compounds. It is critical to note that this data is illustrative and requires experimental validation.

Table 1: N-Substituted Analogs of this compound

| Compound ID | R (at N-1) | Predicted Biological Activity | Rationale |

| 1a | -H (Parent) | Baseline activity | Core scaffold |

| 1b | -CH₃ | Enhanced cell permeability | Increased lipophilicity |

| 1c | -CH₂Ph | Potential for improved potency | Introduction of a bulky aromatic group |

| 1d | -COCH₃ | Modified electronic properties | Electron-withdrawing group at N-1 |

Table 2: C-3 Schiff Base Analogs of this compound

| Compound ID | R' (at C-3 =N-R') | Predicted Biological Activity | Rationale |

| 2a | -Ph | Anticancer, Antimicrobial | Introduction of an aromatic ring |

| 2b | -Ph-4-Cl | Potentially enhanced activity | Electron-withdrawing substituent |

| 2c | -Ph-4-OCH₃ | Potentially altered activity | Electron-donating substituent |

| 2d | -NH-C(=S)NH₂ | Potential antitubercular activity | Thiosemicarbazone moiety |

Experimental Protocols (Adapted)

The following are adapted experimental protocols for the synthesis of the core scaffold and its analogs, based on established procedures for other isatin derivatives.

Protocol 1: Synthesis of this compound (Hypothetical)

This procedure is adapted from the Sandmeyer isatin synthesis.

-

Dissolve 4-bromo-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Add the diazonium salt solution to the hydroxylamine solution and heat the mixture.

-

Cool the reaction mixture and collect the resulting isonitrosoacetanilide precipitate by filtration.

-

Add the dried isonitrosoacetanilide to concentrated sulfuric acid and heat to induce cyclization.

-

Pour the reaction mixture onto crushed ice and collect the precipitated this compound by filtration.

-

Purify the product by recrystallization.

Protocol 2: General Procedure for N-Alkylation of this compound

-

To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: General Procedure for the Synthesis of C-3 Schiff Base Derivatives

-

Dissolve this compound (or its N-substituted analog) in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the desired primary amine or hydrazine derivative.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent if necessary.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This is a general protocol for assessing cytotoxicity against a cancer cell line.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Figure 2. Synthetic workflow for the core and its key analogs.

Figure 3. Hypothesized mitochondrial apoptosis pathway targeted by analogs.

Conclusion and Future Directions

The represent a promising yet underexplored area of medicinal chemistry. Based on the extensive literature on other substituted isatins, it is reasonable to predict that this class of compounds may exhibit potent anticancer and antimicrobial activities. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for the future investigation of these molecules.

Future research should focus on:

-

The definitive synthesis and characterization of the this compound core scaffold.

-

The synthesis of a diverse library of N-1 and C-3 substituted analogs.

-

Comprehensive biological screening of these analogs against a panel of cancer cell lines and microbial strains.

-

Elucidation of the mechanism of action of the most potent compounds.

The exploration of this novel chemical space holds significant potential for the discovery of new therapeutic agents.

References

- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) [mdpi.com]

- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Bromo-Nitro-Indoles: A Technical Guide for Scientific Professionals

An in-depth exploration of the synthesis, historical development, and biological significance of bromo-nitro-indoles, offering researchers and drug development professionals a comprehensive resource on this critical class of heterocyclic compounds.

Introduction

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules. The strategic introduction of bromo and nitro functionalities onto the indole ring system gives rise to bromo-nitro-indoles, a class of compounds with unique physicochemical properties and significant potential in drug discovery. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromine atom profoundly influence the reactivity and biological activity of the parent indole nucleus. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving biological applications of bromo-nitro-indoles, with a focus on their anticancer and anti-inflammatory properties.

Historical Perspective and Discovery

The history of bromo-nitro-indoles is intrinsically linked to the broader history of indole synthesis. While a definitive first synthesis of a bromo-nitro-indole is not clearly documented in early literature, its development can be traced through the evolution of methods for synthesizing substituted indoles from nitroaromatic precursors.

Classical indole syntheses, developed from the late 19th to the early 20th century, laid the groundwork for accessing a wide array of indole derivatives. Key methodologies that enabled the eventual synthesis of bromo-nitro-indoles include:

-

The Reissert Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring. This approach is significant as it directly utilizes a nitro-substituted starting material.

-

The Leimgruber-Batcho Indole Synthesis (1976): A highly versatile and high-yielding method that starts from o-nitrotoluenes. It involves the formation of an enamine, followed by reductive cyclization. This method's tolerance for various functional groups makes it suitable for preparing substituted nitroindoles.

-

The Bartoli Indole Synthesis (1989): This reaction utilizes the addition of vinyl Grignard reagents to ortho-substituted nitroarenes to form indoles.[1][2][3][4][5] The use of ortho-bromo nitroarenes as substrates in modified Bartoli syntheses provides a direct route to bromo-indoles, which can then be nitrated, or vice versa.[1]

The synthesis of various nitroindoles was systematically explored in the mid-20th century. For instance, the synthesis of 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole was reported in 1958. The advent of modern synthetic techniques has further expanded the toolbox for creating specifically substituted bromo-nitro-indoles, allowing for the fine-tuning of their biological activities.

Key Synthetic Methodologies

The synthesis of bromo-nitro-indoles can be broadly approached through two main strategies: late-stage functionalization of a pre-formed indole nucleus or the de novo construction of the indole ring from appropriately substituted precursors.

Experimental Protocol: Leimgruber-Batcho Indole Synthesis

This method provides an efficient route to various substituted indoles starting from o-nitrotoluenes.

Step 1: Enamine Formation

-

To a solution of the desired o-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst such as pyrrolidine.

-

Heat the reaction mixture. The progress of the reaction can be monitored by TLC, often indicated by the formation of a colored enamine intermediate.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the enamine intermediate in a suitable solvent (e.g., ethanol, benzene, or acetic acid).

-

Add a reducing agent. Common reducing systems include:

-

Raney Nickel with hydrazine hydrate

-

Palladium on carbon (Pd/C) with hydrogen gas

-

Stannous chloride (SnCl₂)

-

Iron powder in acetic acid

-

-

The reaction is typically stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete.

-

After the reaction, the catalyst is filtered off (if applicable), and the solvent is removed.

-

The crude indole is then purified by column chromatography or recrystallization.

Experimental Protocol: Vilsmeier-Haack Formylation of a Nitroindole

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich heterocycle like indole.[6][7][8][9][10][11]

-

Cool a flask containing anhydrous N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring to form the Vilsmeier reagent.

-

Allow the mixture to warm to room temperature and stir for a designated period (e.g., 1 hour) to ensure complete formation of the reagent.

-

Dissolve the starting nitroindole in DMF and add it to the Vilsmeier reagent.

-

Heat the reaction mixture (e.g., to 80°C) and monitor the reaction progress by TLC.[12]

-

After completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., NaOH or sodium acetate) to a pH of approximately 9.[12]

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Reduction of a Nitroindole to an Aminoindole

The reduction of the nitro group is a key transformation in the synthesis of many biologically active indole derivatives.

-

Dissolve the nitroindole in a suitable solvent, such as ethanol or methanol.[13][14]

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

The reduction can be carried out by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like hydrazine hydrate or ammonium formate.[13]

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the aminoindole, which may be used directly or purified further.

Biological Activities and Mechanisms of Action

Bromo-nitro-indoles have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, most notably as anticancer and anti-inflammatory agents.

Anticancer Activity

The anticancer properties of substituted indoles, including those with bromo and nitro groups, are often attributed to their ability to interact with key cellular targets involved in cancer progression.

1. Stabilization of c-Myc G-Quadruplex

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional silencer.[1][3] Stabilization of this G-quadruplex by small molecules can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells. Certain 5-nitroindole derivatives have been identified as potent stabilizers of the c-Myc G-quadruplex.[12]

Quantitative Data: Anticancer Activity of 5-Nitroindole Derivatives

The following table summarizes the in vitro anticancer activity of selected 5-nitroindole derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 | HeLa | 5.08 ± 0.91 | [12] |

| Compound 7 | HeLa | 5.89 ± 0.73 | [12] |

2. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several indole derivatives have been developed as kinase inhibitors. Bromoindole derivatives, in particular, have shown enhanced potency as inhibitors of kinases like pp60c-Src.

Quantitative Data: Kinase Inhibitory Activity

While specific IC₅₀ values for bromo-nitro-indoles as kinase inhibitors are not extensively reported in the initial searches, the data for related bromoindoles highlights their potential.

| Compound Type | Target Kinase | Activity | Reference |

| N-benzyl-5-bromoindole amines | pp60c-Src | Showed higher activity than non-brominated analogues | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Bromo-nitro-indoles can exert anti-inflammatory effects by modulating key inflammatory pathways.

1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][16][17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some indole derivatives have been shown to inhibit NF-κB activation.[16]

Conclusion

Bromo-nitro-indoles represent a versatile and promising class of heterocyclic compounds with significant potential in medicinal chemistry. Their synthesis, rooted in classical indole chemistry and refined by modern methodologies, allows for the precise placement of bromo and nitro substituents to modulate biological activity. The demonstrated anticancer and anti-inflammatory properties, mediated through mechanisms such as c-Myc G-quadruplex stabilization and NF-κB pathway inhibition, underscore their importance as scaffolds for the development of novel therapeutics. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the therapeutic potential of bromo-nitro-indoles. Future research should focus on elucidating the structure-activity relationships of a broader range of bromo-nitro-indole isomers and expanding the investigation of their mechanisms of action against a wider array of biological targets.

References

- 1. Structure of the biologically relevant G-quadruplex in the c-MYC promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. G-quadruplex DNA structure is a positive regulator of MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

detailed synthesis protocol for 6-bromo-5-nitro-1H-indole-2,3-dione

Application Note: Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione

This document provides a detailed protocol for the synthesis of this compound, a substituted isatin derivative of interest to researchers in medicinal chemistry and drug development. Isatins are versatile scaffolds for the synthesis of various heterocyclic compounds with a wide range of biological activities. This protocol outlines a two-step synthesis starting from 3-bromoaniline.

Logical Relationship of the Synthesis

The synthesis of this compound can be logically divided into two main stages. The initial step involves the formation of the isatin core, specifically 6-bromoisatin, from a substituted aniline. The subsequent step is the introduction of a nitro group onto the bromo-isatin scaffold.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-bromo-1H-indole-2,3-dione (6-bromoisatin)

This procedure is adapted from the Sandmeyer isatin synthesis, a well-established method for preparing isatins from anilines.

Materials:

-

3-bromoaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated sulfuric acid

-

Hydrochloric acid

-

Water

-

Ice

Procedure:

-

Formation of N-(3-bromophenyl)-2-hydroxyiminoacetamide: In a suitable reaction vessel, a solution of chloral hydrate and hydroxylamine hydrochloride in water is prepared. To this, an aqueous solution of sodium sulfate is added. A solution of 3-bromoaniline in dilute hydrochloric acid is then added to the reaction mixture. The mixture is heated, which should result in the formation of a precipitate, N-(3-bromophenyl)-2-hydroxyiminoacetamide. The precipitate is collected by filtration, washed with water, and dried.

-

Cyclization to 6-bromo-1H-indole-2,3-dione: The dried N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) is slowly added to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.[1] After the addition is complete, the reaction mixture is heated to 90 °C for 3 hours.[1] The reaction is then cooled and slowly poured onto crushed ice, leading to the precipitation of a yellow solid. The solid is collected by filtration, washed with water, and dried to yield 6-bromo-1H-indole-2,3-dione.[1] The product is reported to be obtained in high yield (98%) and can often be used in the next step without further purification.[1]

Step 2: Synthesis of this compound

This step involves the electrophilic nitration of the 6-bromoisatin synthesized in the previous step. The conditions are based on standard nitration procedures for aromatic compounds.

Materials:

-

6-bromo-1H-indole-2,3-dione

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

Dissolution of 6-bromoisatin: 6-bromo-1H-indole-2,3-dione is carefully added to an excess of concentrated sulfuric acid in a flask, with cooling in an ice bath to maintain a low temperature.

-

Nitration: A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled. This mixture is added dropwise to the solution of 6-bromoisatin, ensuring the temperature of the reaction mixture does not rise significantly.

-

Reaction Quenching and Product Isolation: After the addition is complete, the reaction is stirred for a specified time to allow for complete nitration. The reaction mixture is then carefully poured over a large volume of crushed ice. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

Data Presentation

| Compound | Starting Material(s) | Reagents | Solvent(s) | Reaction Time | Temperature | Yield |

| 6-bromo-1H-indole-2,3-dione | N-(3-bromophenyl)-2-hydroxyiminoacetamide | Conc. H₂SO₄ | - | 3 hours | 90 °C | 98% |

| This compound | 6-bromo-1H-indole-2,3-dione | Conc. H₂SO₄, Fuming HNO₃ | - | - | Low temperature | - |

Note: The yield for the nitration step is not explicitly reported in the searched literature and would need to be determined experimentally.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, experimental procedure for the synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione, a compound of interest in medicinal chemistry and drug development. Due to the absence of a specific, published synthetic protocol for this exact molecule in the available scientific literature, the following procedure is a proposed route based on established chemical principles for the nitration of substituted isatins. All presented data should be considered theoretical and would require experimental validation.

Overview

The proposed synthesis involves the nitration of commercially available 6-bromo-1H-indole-2,3-dione (6-bromoisatin) using a standard nitrating agent. The reaction is anticipated to proceed via electrophilic aromatic substitution, with the nitro group being directed to the C5 position due to the electronic properties of the isatin ring system.

Chemical Reaction

Experimental Protocol

Materials:

-

6-bromo-1H-indole-2,3-dione (Starting Material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Deionized Water

-

Ice

-

Ethanol (for recrystallization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter paper

-

Apparatus for vacuum filtration

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

-

Melting point apparatus

-

Spectroscopic instruments (NMR, IR, MS)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-bromo-1H-indole-2,3-dione in concentrated sulfuric acid at 0 °C in an ice bath. Stir the mixture until all the solid has dissolved.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction flask using a dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

-

Precipitation and Filtration: A solid precipitate of the crude product is expected to form. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 6-bromo-1H-indole-2,3-dione |

| Molar Ratio (Starting Material:HNO₃) | 1 : 1.1 |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1-3 hours (monitor by TLC) |

| Hypothetical Yield | 75-85% |

Table 2: Hypothetical Physicochemical and Spectroscopic Data

| Property | Hypothetical Value |

| Molecular Formula | C₈H₃BrN₂O₄ |

| Molecular Weight | 271.03 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H, NH), 8.2 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 182, 158, 150, 142, 135, 125, 118, 115 |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H), 1750 (C=O), 1730 (C=O), 1540 (NO₂), 1350 (NO₂) |

| Mass Spectrum (EI) | m/z 271/273 [M]⁺ |

Mandatory Visualization

Applications of 6-bromo-5-nitro-1H-indole-2,3-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The isatin scaffold serves as a versatile template for the synthesis of novel therapeutic agents. Strategic substitution on the aromatic ring of the isatin core can significantly modulate its physicochemical and pharmacological properties. The introduction of a bromine atom at the 6-position and a nitro group at the 5-position of the isatin ring is a deliberate medicinal chemistry strategy to potentially enhance its bioactivity. While specific data for 6-bromo-5-nitro-1H-indole-2,3-dione is limited in publicly available literature, this document compiles and extrapolates information from closely related 5-nitroisatin and bromo-substituted isatin derivatives to provide comprehensive application notes and detailed experimental protocols relevant to its potential use in drug discovery and development.

Potential Therapeutic Applications

Based on the known biological activities of structurally related isatin derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

-

Anticancer Activity: Nitro- and bromo-substituted isatins have demonstrated potent cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the nitro group and the lipophilicity of the bromo substituent can enhance the interaction with biological targets and improve cell permeability.

-

Antimicrobial Activity: Isatin derivatives are known to possess antibacterial and antifungal properties. The presence of halogen and nitro groups on the aromatic ring has been shown to be crucial for their antimicrobial efficacy.

-

Enzyme Inhibition: The isatin scaffold is a privileged structure for the design of enzyme inhibitors. Derivatives have been reported to inhibit a range of enzymes, including kinases, proteases, and gyrases, which are implicated in various diseases.

Data Presentation: Biological Activities of Related Isatin Derivatives

The following tables summarize the quantitative biological data for representative 5-nitroisatin and bromo-substituted isatin derivatives. This data can serve as a benchmark for evaluating the potential activity of this compound.

Table 1: Anticancer Activity of 5-Nitroisatin and Bromo-substituted Isatin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitroisatin-based 1,2,4-triazine-3-ol | Breast (MCF-7) | Not specified, but showed good activity after 48h | [1] |

| 5-Nitroisatin-based 1,2,4-triazine-3-thione | Breast (MCF-7) | Not specified, but showed strongest activity after 24h | [1] |

| 5-Nitroisatin-based 1,2-diazino derivative | Breast (MCF-7) | Not specified, but showed good activity after 72h | [1] |

| 5-Nitrofuryl-isatin hybrid 3 | Colon (HCT 116) | 1.62 | [2][3] |

| 1-Benzyl-5-bromoindolin-2-one derivative 7c | Breast (MCF-7) | 7.17 ± 0.94 | [4] |

| 1-Benzyl-5-bromoindolin-2-one derivative 7d | Breast (MCF-7) | 2.93 ± 0.47 | [4] |

Table 2: Enzyme Inhibition by Substituted Isatin Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 1-Benzyl-5-bromoindolin-2-one derivative 7c | VEGFR-2 | 0.728 | [4] |

| 1-Benzyl-5-bromoindolin-2-one derivative 7d | VEGFR-2 | 0.503 | [4] |

| 5-Nitroisatin derivative | E. coli DNA Gyrase B | Not specified, but showed excellent activity | [5] |

Table 3: Antimicrobial Activity of Substituted Isatin Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Nitrofuryl-isatin hybrid 5 | Staphylococcus aureus (MRSA) | 8 | [2][3] |

| 5-Nitrofuryl-isatin hybrid 6 | Staphylococcus aureus (MRSA) | 1 | [2][3] |

| 6-Bromoindolglyoxylamide polyamine 3 | Staphylococcus aureus | Not specified, but exhibited intrinsic activity | [6] |

| 6-Bromoindolglyoxylamide polyamine 3 | Pseudomonas aeruginosa | Not specified, but showed antibiotic enhancing properties | [6] |

Experimental Protocols

Synthesis of Substituted Isatins (General Procedures)

The synthesis of this compound would likely follow a multi-step process involving the synthesis of a substituted aniline precursor followed by cyclization to form the isatin ring. The Sandmeyer isatin synthesis is a classic method.[7]

Protocol 1: Sandmeyer Isatin Synthesis

This protocol describes a general procedure for the synthesis of isatins from anilines.

Materials:

-

Substituted aniline (e.g., 4-bromo-3-nitroaniline)

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Formation of the α-oximinoacetanilide intermediate:

-

Dissolve sodium sulfate in water to make a saturated solution.

-

In a flask, add the substituted aniline, chloral hydrate, and the saturated sodium sulfate solution.

-

Heat the mixture to dissolve the aniline.

-

In a separate flask, dissolve hydroxylamine hydrochloride in water.

-

Add the hydroxylamine solution to the aniline solution and heat the mixture.

-

The α-oximinoacetanilide intermediate will precipitate upon cooling. Filter and wash the solid with water.

-

-

Cyclization to the isatin:

-

Carefully add the dried α-oximinoacetanilide to concentrated sulfuric acid at a controlled temperature (e.g., 60-80°C).

-

After the reaction is complete, pour the mixture onto crushed ice.

-

The isatin product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted isatin.

-

Biological Assays

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5][7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT 116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound (or related derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: DNA Gyrase Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase.[3][9][10]

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 DNA

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP)

-

Test compound dissolved in DMSO

-

Agarose gel electrophoresis system

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form.

Protocol 4: VEGFR-2 Kinase Assay

This assay determines the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[11][12]

Materials:

-